molecular formula C10H10N2O4 B8797371 N-(2-acetyl-4-nitro-phenyl)-acetamide CAS No. 41019-20-9

N-(2-acetyl-4-nitro-phenyl)-acetamide

Cat. No.: B8797371
CAS No.: 41019-20-9
M. Wt: 222.20 g/mol
InChI Key: XQUPARUIHRXRMW-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4-nitro-phenyl)-acetamide is an acetamide derivative featuring a nitro group at the para position and an acetyl group at the ortho position of the phenyl ring.

Properties

CAS No.

41019-20-9

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(2-acetyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)9-5-8(12(15)16)3-4-10(9)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

XQUPARUIHRXRMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The nitro group’s position and electronic effects are critical in determining molecular behavior. For example:

  • N-(4-Nitrophenyl)acetamide derivatives (e.g., compound B1: 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) exhibit strong electron-withdrawing effects due to the para-nitro group, enhancing stability and influencing intermolecular interactions in crystal lattices .
  • Meta-substituted nitro acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) show distinct crystal packing compared to para-substituted analogs, with meta-nitro groups causing greater distortion in molecular geometry .
  • N-(2-Acetyl-4-nitro-phenyl)-acetamide likely shares similarities with N-(4,5-dimethoxy-2-nitrophenyl)benzamide (19) and N-(4-methoxy-2-nitrophenyl)acetamide (22) , where nitro and methoxy groups jointly modulate electronic density and solubility .
Table 1: Substituent Effects on Acetamide Derivatives
Compound Substituents Key Properties Reference
N-(4-Nitrophenyl)acetamide (B1) Para-nitro, phenoxy Enhanced crystallinity, bioactivity
N-(3-Chlorophenyl)-TCA Meta-chloro, trichloroacetyl Distorted crystal geometry
N-(4-Methoxy-2-nitrophenyl)acetamide Para-nitro, ortho-methoxy High solubility, pharmacological potential
Table 2: Bioactivity Comparison
Compound Bioactivity Mechanism/Outcome Reference
NFTA Carcinogenic (lymphocytic leukemia) Nitro-furan moiety induces DNA damage
Compound 38 Anticancer (HCT-1, MCF-7) Quinazoline-sulfonyl synergy
Compound 35 Analgesic Piperazinyl-sulfonyl enhances CNS interaction

Q & A

Q. Table 1: Synthetic Routes for Analogous Nitroacetamides

StepReagents/ConditionsYield (%)Reference
AcetylationAcetic anhydride, H₂SO₄, 50°C75
NitrationHNO₃/H₂SO₄, 0°C62

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey PeaksInterpretation
¹³C NMRδ 168 (C=O)Confirms acetyl group
IR1520 cm⁻¹ (NO₂)Validates nitro substitution

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